

piperidin-2-imine biological activity comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Piperidin-2-imine

CAS No.: 22780-54-7

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Piperidin-2-imine and Related Compounds

The term "**piperidin-2-imine**" describes a piperidine ring with an imine (C=NH) group at the 2-position. While specific data for this exact structure is scarce, "imine derivatives" of piperidin-4-one are noted as "an important class of compounds" with significant biological potential [1]. Much of the research and reported biological activity centers on the following related structures:

- **Piperidine & Piperine:** The core piperidine skeleton is a crucial pharmacophore in many natural alkaloids and pharmaceuticals [2]. Piperine, a major alkaloid from black pepper, contains a piperidine ring and has been extensively studied for its anticancer properties [2] [3].
- **Piperidin-4-one (4-piperidone) & Piperidin-2-one (2-piperidinone):** These are common intermediates for synthesizing biologically active compounds [1] [4]. Piperidin-4-one derivatives demonstrate antioxidant and anti-inflammatory activity [1], while 2-piperidinones are important core structures in many pharmaceuticals and serve as key precursors for synthesizing multi-substituted piperidines [4].

Reported Biological Activities of Related Piperidines

The following table summarizes the key biological activities and experimental findings for several piperidine-based compounds as reported in the literature. Note that "N/A" indicates that quantitative data for that specific activity was not available in the provided search results for that compound.

Compound Class / Example	Reported Biological Activity	Key Experimental Findings / Data (from search results)
<p> Piperidin-4-one Imine Derivatives [1] Antioxidant, Anti-inflammatory DPPH Assay (IC₅₀): Compound 2: 30.392 μM; Compound 1: 37.802 μM; Compound 3: 72.285 μM [1]. Protein Denaturation (% Inhibition): Compound 2: 71.3%; Compound 1: 43.5%; Compound 3: 39.3% [1]. Piperidine & Piperine [2] Anticancer Mechanism: Regulates signaling pathways (STAT-3, NF-κB, PI3k/Akt); induces apoptosis; inhibits cell migration & cycle progression. Activity against breast, prostate, colon, lung, and ovarian cancer cells [2]. N-alkylpiperidine Derivatives [5] Antifungal MIC₁₀₀ against <i>C. krusei</i>: Compound 6i: 2 μg/mL; Compound 6f: 4 μg/mL (Lower than fluconazole for 6i) [5]. Piperidine-based Azasugars [6] Glucocerebrosidase (GCase) Inhibition (for Gaucher disease) IC₅₀ for GCase: Best ligand (compound 15): 15 μM [6]. Piperine Derivatives [7] PPARγ Agonist (for diabetes) IC₅₀: Compound 2a: 2.43 μM (compared to Rosiglitazone at 5.61 μM) [7]. Piperidine Diamine Derivatives [8] Factor Xa Inhibition (anticoagulant) Experimental Data: N/A [8]. </p>		

Key Experimental Protocols

The methodologies from the research on piperidin-4-one derivatives can serve as a reference for evaluating related compounds [1].

In-vitro Antioxidant Activity (DPPH Assay)

- **Principle:** Measures the free radical scavenging ability of a compound.
- **Protocol:** A solution of the test compound is mixed with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The mixture is incubated in the dark at room temperature, and the decrease in absorbance is measured at a specific wavelength (e.g., 517 nm). The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is calculated from the dose-response curve [1].

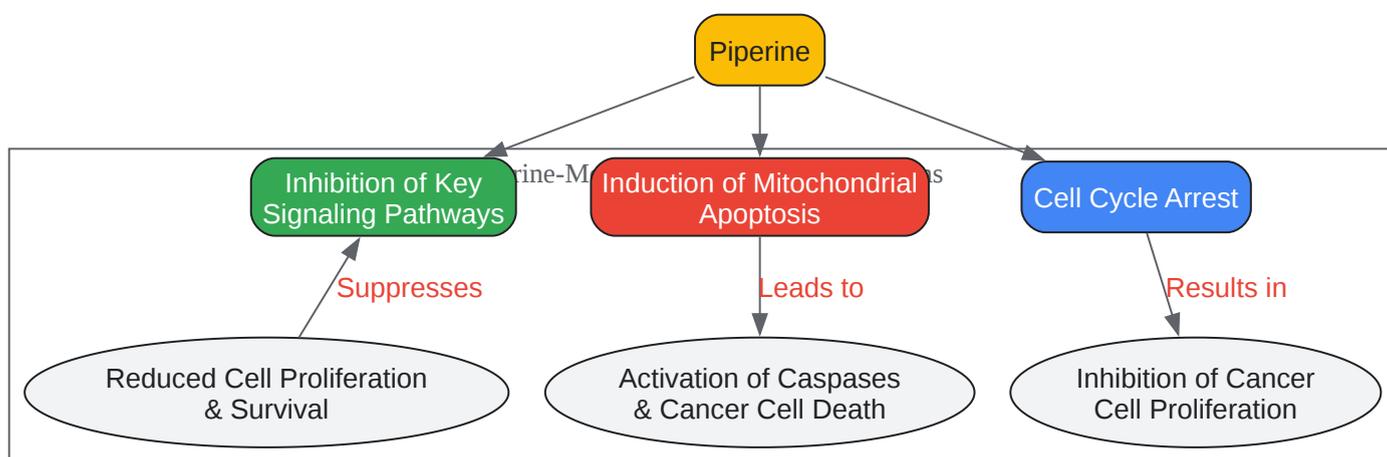
In-vitro Anti-inflammatory Activity (Protein Denaturation Method)

- **Principle:** Evaluates the ability of a compound to inhibit the thermal denaturation of proteins, such as bovine serum albumin (BSA).

- **Protocol:** A reaction mixture containing BSA and the test compound at various concentrations is incubated at a high temperature (e.g., 72°C for 5 minutes) to induce denaturation. After cooling, the turbidity is measured spectrophotometrically (e.g., at 660 nm). The percentage inhibition of protein denaturation is calculated compared to a control [1].

Anticancer Signaling Pathways of Piperidine Alkaloids

The diagram below illustrates the molecular mechanisms by which piperidine-based compounds like piperine exert anticancer effects, as summarized from the literature [2].



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Interpretation and Next Steps

The strong and diverse biological activities reported for various piperidine derivatives suggest that the **piperidin-2-imine** scaffold is likely a promising area for investigation.

- **Structure-Activity Relationship (SAR):** The biological activity is highly dependent on the substituents on the piperidine core. The presence and nature of groups like the imine, as well as other aromatic or lipophilic chains, can dramatically influence potency and target specificity [1] [5] [6].

- **Finding Specific Information:** To find more direct information on "**piperidin-2-imine**," you may need to consult specialized chemical and pharmaceutical databases (like SciFinder, Reaxys, or specific patent literature) using precise search terms. Exploring the chemistry of closely related **piperidin-2-one** and **piperidin-4-one** derivatives may provide the most relevant and abundant experimental data for your comparison guide.

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To cite this document: Smolecule. [piperidin-2-imine biological activity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3338389#piperidin-2-imine-biological-activity-comparison>]

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